
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
Overview
Description
Laponite is a synthetic layered silicate belonging to the smectite clay family. It is composed of sodium, magnesium, lithium, and silicate ions. Laponite is known for its unique properties, such as high surface area, swelling capacity, and ability to form stable colloidal dispersions in water. These characteristics make it an attractive material for various applications in scientific research and industry .
Mechanism of Action
Target of Action
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is primarily used as a photoinitiator in the field of bioprinting . Its primary targets are the monomers in a polymer solution, such as gelatin methacryloyl (GelMA) .
Mode of Action
Upon exposure to light (specifically 365 nm and 400 nm wavelengths), LAP initiates free radical chain polymerization . It absorbs the light energy and undergoes a series of reactions to produce free radicals . These free radicals can then react with the monomers in the solution, causing them to link together and form a polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of LAP is the free radical polymerization of monomers . The free radicals produced by LAP can initiate a chain reaction, where each step involves a free radical reacting with a monomer to form a new free radical. This new free radical can then react with another monomer, and the process continues, leading to the formation of a long polymer chain .
Pharmacokinetics
The pharmacokinetics of LAP in the context of bioprinting primarily involves its absorption of light and subsequent initiation of polymerization . The rate of polymerization, and thus the rate at which LAP is ‘used up’, can be influenced by the intensity and wavelength of the light source . .
Result of Action
The result of LAP’s action is the formation of a polymer network , which can be used to create 3D structures in bioprinting . It’s important to note that the free radicals produced under bioprinting conditions are potentially cytotoxic .
Action Environment
The action of LAP is highly dependent on the light environment . The presence and intensity of light at specific wavelengths (365 nm and 400 nm) are crucial for LAP to function as a photoinitiator . Furthermore, the concentration of LAP in the polymer solution can also influence the rate of polymerization and the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate plays a crucial role in biochemical reactions, particularly in the polymerization of hydrogels or other polymeric materials . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a photoinitiator. The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability .
Molecular Mechanism
This compound initiates free radical chain polymerization upon light exposure . The free radicals produced under these conditions are potentially cytotoxic and mutagenic . These photo-generated free radicals are highly-reactive but short-lived .
Preparation Methods
Laponite is synthesized through a hydrothermal process. The primary raw materials used in its synthesis are sodium silicate, magnesium sulfate, and lithium fluoride. The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of Laponite crystals. The industrial production of Laponite involves mixing the raw materials in specific proportions, followed by heating in an autoclave to promote crystal growth. The resulting product is then washed, filtered, and dried to obtain the final Laponite powder .
Chemical Reactions Analysis
Laponite undergoes various chemical reactions, including ion exchange, adsorption, and intercalation. These reactions are influenced by the presence of different reagents and conditions. For example:
Ion Exchange: Laponite can exchange its interlayer cations (e.g., sodium) with other cations such as calcium, potassium, or ammonium. This reaction is typically carried out in aqueous solutions containing the desired cations.
Adsorption: Laponite has a high surface area and can adsorb various organic and inorganic molecules. This property is utilized in applications such as pollutant removal and drug delivery.
Intercalation: Laponite can intercalate organic molecules or polymers between its layers, leading to the formation of nanocomposites with enhanced properties.
Scientific Research Applications
Photoinitiation in Bioprinting
Overview
LAP is predominantly employed in bioprinting as a photoinitiator for the polymerization of hydrogels and bioinks. It enables the creation of three-dimensional structures that are crucial for tissue engineering and regenerative medicine.
Mechanism of Action
Upon exposure to specific wavelengths of light (typically around 365 nm to 405 nm), LAP generates free radicals that initiate free radical chain polymerization. This process allows for rapid crosslinking of polymers, facilitating the fabrication of cell-laden hydrogels with controlled mechanical properties and spatial organization .
Case Studies
- Cell Viability : Research has shown that LAP can enhance cell viability during bioprinting by allowing lower concentrations of initiators and longer wavelengths of light, which reduces cytotoxicity .
- Material Properties : A study demonstrated that using LAP in conjunction with gelatin methacryloyl (GelMA) resulted in hydrogels with improved mechanical properties and faster curing times compared to other photoinitiators like Irgacure 2959 .
Biomedical Applications
Tissue Engineering
LAP's ability to create biocompatible and biodegradable materials makes it suitable for tissue engineering applications. The photopolymerization process enables precise control over the structure and mechanical properties of scaffolds used for cell growth and tissue regeneration.
Cytotoxicity Studies
Investigations into the cytotoxic effects of LAP have revealed that while it can be cytotoxic when combined with light exposure (especially at higher concentrations), it does not exhibit mutagenic properties in bacterial assays. This finding is critical for its safe application in biomedical fields .
Material Science
Polymer Synthesis
LAP is utilized in synthesizing various polymers through photopolymerization processes. Its water solubility distinguishes it from other photoinitiators, making it advantageous in aqueous environments where traditional initiators may fail .
Property | LAP | Other Photoinitiators |
---|---|---|
Water Solubility | High | Variable |
Light Activation Wavelength | 365 nm - 405 nm | Typically UV light |
Cytocompatibility | High | Varies |
Polymerization Speed | Rapid | Varies |
Industrial Applications
LAP's utility extends beyond biomedical applications into industrial sectors such as dentistry and optics, where photopolymerization is essential for solidifying materials efficiently. The ability to control the curing process at physiological temperatures minimizes thermal damage to sensitive biological materials .
Comparison with Similar Compounds
Laponite is often compared with other smectite clays, such as montmorillonite and hectorite. While all these clays share similar layered structures and ion exchange capacities, Laponite has several unique features:
Particle Size: Laponite particles are smaller and more uniform in size compared to montmorillonite and hectorite.
Swelling Capacity: Laponite exhibits higher swelling capacity and forms more stable colloidal dispersions in water.
Similar compounds include montmorillonite, hectorite, and bentonite, which are also used in various applications due to their layered structures and ion exchange properties .
Biological Activity
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a compound primarily utilized as a photoinitiator in polymerization processes, particularly in bioprinting applications. Its biological activity has garnered attention due to its cytotoxic effects and potential implications in biomedical fields. This article explores the biological activity of LAP, focusing on its cytotoxicity, mutagenicity, and applications in tissue engineering.
LAP is characterized by the following chemical properties:
- Molecular Formula : C₁₆H₁₆LiO₃P
- Molecular Weight : 294.21 g/mol
- CAS Number : 85073-19-4
- Solubility : Water-soluble up to 8.5 wt% .
LAP functions as a free radical photoinitiator that generates reactive species upon exposure to light, specifically at wavelengths around 405 nm. These free radicals initiate polymerization reactions essential for creating hydrogels used in bioprinting . The cytotoxicity associated with LAP arises from the interaction of these radicals with cellular components, leading to cell death.
In Vitro Cytotoxicity
Research indicates that LAP exhibits significant cytotoxic effects when combined with light exposure. A study assessing the cytotoxicity of LAP on M-1 mouse kidney collecting duct cells revealed that:
- Exposure to concentrations of LAP greater than 3.4 mmol/L in conjunction with light resulted in nearly complete cell death.
- In contrast, exposure to LAP concentrations of up to 17 mmol/L without light did not induce cytotoxicity .
The effective concentration that kills 50% of the cells (EC₅₀) was approximately ten times more potent for LAP combined with light compared to LAP alone, highlighting the critical role of light activation in enhancing its cytotoxic effects .
Mutagenicity Assessment
Despite its cytotoxic properties, LAP has been shown not to exhibit mutagenic effects under standard testing conditions. Bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli did not indicate any mutagenicity associated with LAP exposure . This finding is significant for its application in bioprinting, where safety is paramount.
Applications in Bioprinting
LAP's ability to initiate polymerization while maintaining a degree of cytocompatibility makes it suitable for various biomedical applications:
- Hydrogel Formation : LAP is often combined with gelatin methacryloyl (GelMA) to form hydrogels that can encapsulate cells for tissue engineering applications. These hydrogels have demonstrated the ability to support cell viability and proliferation over extended periods .
- 3D Bioprinting : The photopolymerization capabilities of LAP allow for precise control over the structure and mechanical properties of printed constructs. Studies have shown that constructs created using LAP can maintain cell viability and promote specific cellular phenotypes over time .
Case Study 1: Cytotoxicity in Kidney Cells
A detailed study conducted on M-1 mouse kidney collecting duct cells highlighted the specific susceptibility of these cells to lithium compounds. The mechanism underlying this sensitivity involves lithium's interference with sodium transport mechanisms, leading to cellular accumulation and toxicity .
Case Study 2: Biocompatibility in Hydrogel Applications
In another study focusing on human mesenchymal stem cells (hMSCs), LAP was utilized in the formulation of composite hydrogels. The results indicated that LAP could facilitate 3D printing while preserving cell viability and promoting osteochondral differentiation over a seven-day period . This underscores LAP's potential utility in regenerative medicine.
Properties
IUPAC Name |
lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQFRXNMVWASF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16LiO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?
A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the advantages of using this compound over other photoinitiators in bioprinting applications?
A2: LAP exhibits several advantages:
- Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]
- Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]
- Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]
- Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]
Q3: How does the concentration of this compound influence the properties of the final hydrogel?
A3: Higher LAP concentrations generally lead to:
- Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]
- Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]
- Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]
Q4: How does this compound compare to Irgacure 2959 as a photoinitiator for bioprinting?
A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:
- Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]
- Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]
- Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]
- Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]
- Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []
- Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]
Q5: Is this compound cytotoxic?
A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]
Q6: How can the cytotoxic effects of this compound be mitigated in bioprinting applications?
A6: Several strategies can be employed:
- Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]
- Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]
- Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []
- Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []
Q7: Are there any long-term effects of this compound exposure on cells or tissues?
A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []
Q8: What are the potential applications of this compound beyond bioprinting?
A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:
- Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]
- Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]
- Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]
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